molecular formula C19H17NO4 B557992 1-(Fmoc-amino)cyclopropanecarboxylic acid CAS No. 126705-22-4

1-(Fmoc-amino)cyclopropanecarboxylic acid

Cat. No.: B557992
CAS No.: 126705-22-4
M. Wt: 323.3 g/mol
InChI Key: OPPOISJKHBLNPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fmoc-acpc-oh, also known as 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid, is a compound used in organic synthesis . It is primarily used as a protecting group for amines . The primary targets of Fmoc-acpc-oh are the amine groups in organic compounds, which it protects from being affected by other reagents or reaction conditions .

Mode of Action

Fmoc-acpc-oh interacts with its targets (amine groups) by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), e.g., . This interaction results in the protection of the amine group, preventing it from being affected by other reagents or reaction conditions .

Biochemical Pathways

The use of Fmoc-acpc-oh affects the biochemical pathways involved in the synthesis of peptides and other organic compounds. By protecting the amine groups, it allows for the successful synthesis of these compounds without the amine groups being affected by other reagents or reaction conditions .

Pharmacokinetics

It is known to be stable at room temperature and soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane .

Result of Action

The primary result of Fmoc-acpc-oh’s action is the successful protection of amine groups during organic synthesis. This allows for the successful synthesis of peptides and other organic compounds without the amine groups being affected by other reagents or reaction conditions .

Action Environment

The action of Fmoc-acpc-oh is influenced by various environmental factors. It is stable at room temperature and can be dissolved in organic solvents such as dimethylformamide (DMF) and dichloromethane . It should be handled carefully to avoid contact with skin, eyes, and respiratory tract. Personal protective equipment such as lab gloves, safety goggles, and chemical-resistant aprons should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

The role of 1-(Fmoc-amino)cyclopropanecarboxylic acid in biochemical reactions is primarily as a protective group for amines or hydroxyl groups . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific reaction conditions and the other compounds present. The nature of these interactions typically involves the formation of a covalent bond between the this compound and the amine or hydroxyl group, effectively “protecting” these functional groups from reacting with other compounds .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a covalent bond with amines or hydroxyl groups, thereby protecting these functional groups from reacting with other compounds . This can result in changes in the reactivity of these biomolecules, potentially affecting their ability to interact with other molecules, inhibit or activate enzymes, and influence gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time depending on the specific reaction conditionsIt is known that this compound is stable at room temperature .

Chemical Reactions Analysis

1-(Fmoc-amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include piperidine for deprotection, and various acids and bases for substitution and cyclization reactions . Major products formed from these reactions include substituted cyclopropanecarboxylic acid derivatives and deprotected amino acids .

Comparison with Similar Compounds

1-(Fmoc-amino)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which provides conformational rigidity. Similar compounds include:

These compounds share similar protective functions but differ in their specific applications and structural properties.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPOISJKHBLNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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